molecular formula C10H10N6O4S B2863863 4-[(6-Amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide CAS No. 302934-90-3

4-[(6-Amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide

Cat. No.: B2863863
CAS No.: 302934-90-3
M. Wt: 310.29
InChI Key: CJFLHQVFLUGUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(6-Amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications.

Preparation Methods

The synthesis of 4-[(6-Amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide typically involves the reaction of 6-amino-5-nitropyrimidine-4-amine with benzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[(6-Amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(6-Amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research has shown that it can inhibit certain enzymes, making it a candidate for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-[(6-Amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide can be compared with other benzenesulfonamide derivatives such as:

    Sulfamethazine: Used as an antibacterial agent in veterinary medicine.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.

What sets this compound apart is its unique structure, which allows it to inhibit specific enzymes like carbonic anhydrase IX, making it a promising candidate for anticancer research.

Properties

IUPAC Name

4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O4S/c11-9-8(16(17)18)10(14-5-13-9)15-6-1-3-7(4-2-6)21(12,19)20/h1-5H,(H2,12,19,20)(H3,11,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFLHQVFLUGUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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